N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as drug discovery and synthetic chemistry .
Vorbereitungsmethoden
The synthesis of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a key synthetic intermediate in the total synthesis of various target molecules . In drug discovery, the unique structure of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide makes it a valuable scaffold for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby exerting its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide can be compared to other similar compounds such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure but may differ in their functional groups and specific biological activities . The uniqueness of N’-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide lies in its specific functional groups and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C12H23N3O2 |
---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylamino)carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-14-10-6-8-4-5-9(7-10)13-8/h8-10,13-14H,4-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BZUDBVRKNRRGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.